molecular formula C11H10O5 B12751570 (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid CAS No. 86690-98-4

(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid

Cat. No.: B12751570
CAS No.: 86690-98-4
M. Wt: 222.19 g/mol
InChI Key: GHZCXWOSHPZAQI-SNAWJCMRSA-N
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Description

(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is an organic compound known for its unique chemical structure and properties. It is characterized by the presence of a hydroxy group, a methoxy group, and a butenoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid typically involves the use of starting materials such as 4-hydroxy-3-methoxybenzaldehyde and malonic acid. The reaction is carried out under reflux conditions in the presence of a base, such as sodium hydroxide, to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted phenyl compounds .

Scientific Research Applications

(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular conditions.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to the modulation of various biochemical pathways, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(4-Hydroxy-3-methoxyphenyl)-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups and the presence of the butenoic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

86690-98-4

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(E)-4-(4-hydroxy-3-methoxyphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H10O5/c1-16-10-6-7(2-3-9(10)13)8(12)4-5-11(14)15/h2-6,13H,1H3,(H,14,15)/b5-4+

InChI Key

GHZCXWOSHPZAQI-SNAWJCMRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C(=O)/C=C/C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)C=CC(=O)O)O

Origin of Product

United States

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